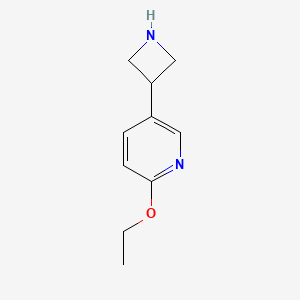

5-(3-Azetidinyl)-2-ethoxypyridine

Description

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

5-(azetidin-3-yl)-2-ethoxypyridine |

InChI |

InChI=1S/C10H14N2O/c1-2-13-10-4-3-8(7-12-10)9-5-11-6-9/h3-4,7,9,11H,2,5-6H2,1H3 |

InChI Key |

FYHIGDLEBRBOJY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2CNC2 |

Origin of Product |

United States |

Foundational & Exploratory

chemical properties of 5-(3-Azetidinyl)-2-ethoxypyridine for medicinal chemistry

This technical monograph provides a comprehensive analysis of 5-(3-Azetidinyl)-2-ethoxypyridine , a specific structural lead in the class of neuronal nicotinic acetylcholine receptor (nAChR) ligands.

Part 1: Executive Summary & Chemical Architecture

Compound Profile

5-(3-Azetidinyl)-2-ethoxypyridine is a high-affinity ligand designed to target the

By replacing the pyrrolidine or bridged-azabicycle of first-generation agonists with a 3-substituted azetidine ring, this molecule achieves a distinct conformational profile that favors high-affinity binding while minimizing the ganglionic side effects associated with

Physicochemical Descriptors

The molecule functions as a cationic pharmacophore at physiological pH, driven by the basicity of the azetidine nitrogen.

| Property | Value (Estimated) | Medicinal Chemistry Significance |

| Molecular Formula | Low MW (<200) favors high ligand efficiency (LE). | |

| Molecular Weight | 178.23 g/mol | Ideal for CNS penetration (Rule of 5 compliant). |

| ClogP | 1.2 – 1.5 | Optimized for CNS distribution; the ethoxy group balances the polarity of the secondary amine. |

| pKa (Azetidine NH) | 9.5 – 10.5 | Exists predominantly as a cation at pH 7.4, mimicking the quaternary ammonium of acetylcholine. |

| pKa (Pyridine N) | ~3.3 | The 2-ethoxy group reduces pyridine basicity, preventing protonation of the aromatic ring. |

| TPSA | ~35 Ų | Highly permeable; well below the 90 Ų threshold for CNS drugs. |

Part 2: Synthetic Methodology

Constructing the C-C bond between the electron-deficient pyridine C5 and the strained azetidine C3 is the critical synthetic challenge. The preferred route utilizes Nickel/Zinc-mediated cross-coupling (Negishi-type) to avoid the harsh conditions that might degrade the azetidine ring.

Retrosynthetic Analysis

-

Disconnection: C5(Pyridine)–C3(Azetidine).

-

Synthons: 5-Bromo-2-ethoxypyridine (Electrophile) + 1-Boc-3-iodoazetidine (Nucleophile precursor).

Protocol: Zinc-Mediated Cross-Coupling

This protocol describes the synthesis of the protected intermediate, followed by deprotection.

Reagents:

-

Substrate A: 1-(tert-Butoxycarbonyl)-3-iodoazetidine (1.0 eq)

-

Substrate B: 5-Bromo-2-ethoxypyridine (1.2 eq)

-

Catalyst:

(10 mol%) / Ligand: PyBox or di-tBu-bipyridine. -

Reductant: Zinc dust (activated).

-

Solvent: DMA (N,N-Dimethylacetamide) / EtOH.

Step-by-Step Workflow:

-

Zinc Activation: Activate Zn dust by washing with dilute HCl, water, EtOH, and ether, then drying under high vacuum.

-

Radical Formation: Under Argon, dissolve 1-Boc-3-iodoazetidine in DMA. Add activated Zn and stir at room temperature for 30 mins to form the organozinc intermediate (Note: Iodine-Zinc exchange is faster than degradation).

-

Coupling: Add 5-bromo-2-ethoxypyridine, the Nickel catalyst, and ligand.

-

Reaction: Heat to 60°C for 12 hours. The reaction proceeds via a radical-chain mechanism where the azetidinyl radical adds to the Nickel center.

-

Workup: Quench with saturated

, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient). -

Deprotection: Dissolve the purified Boc-intermediate in

. Add TFA (10 eq) at 0°C. Stir for 2 hours. Evaporate volatiles. Neutralize with free-base resin or

Visualization: Synthesis Pathway

Caption: Nickel/Zinc-catalyzed cross-coupling strategy for C5-C3 bond formation.

Part 3: Medicinal Chemistry & Pharmacology[1][3][4][5][6]

Structure-Activity Relationship (SAR)

The potency of 5-(3-Azetidinyl)-2-ethoxypyridine relies on a specific "cation-

-

Azetidine Ring (Cationic Center): The 3-substituted azetidine places the secondary amine nitrogen at an optimal distance (~5.5 Å) from the pyridine ring center, mimicking the distance in Acetylcholine. The 4-membered ring is more rigid than pyrrolidine, reducing the entropic penalty of binding.

-

Pyridine Nitrogen (H-Bond Acceptor): Forms a critical hydrogen bond with a water molecule or a backbone NH (typically Leu119 or Trp149 in the

subunit). -

2-Ethoxy Group (Hydrophobic Tail): This substituent fits into a small hydrophobic pocket near the C2 position. Crucially, it blocks the C2 position from metabolic oxidation (a common clearance route for nicotine) and increases lipophilicity compared to a methoxy or chloro group.

Receptor Selectivity Profile

| Receptor Subtype | Affinity ( | Functional Effect | Clinical Relevance |

| < 1.0 nM | Partial Agonist | Analgesia, Cognition, Antidepressant. | |

| > 1,000 nM | Weak/No Effect | Ganglionic safety (Reduced cardiovascular/GI side effects). | |

| > 5,000 nM | Negligible | Low risk of sensory gating disturbances. |

Visualization: Pharmacophore Map

Caption: Pharmacophore model showing the critical distance between the cationic amine and the H-bond acceptor.

Part 4: Experimental Protocols

In Vitro Binding Assay ( )

To validate the affinity of the synthesized compound, a radioligand binding assay using

Materials:

-

Source: Rat cortical membranes (rich in

). -

Radioligand:

-Epibatidine (Specific Activity ~50 Ci/mmol). -

Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM

.

Protocol:

-

Preparation: Thaw membrane aliquots and homogenize in binding buffer.

-

Incubation: In a 96-well plate, combine:

-

50

L Membrane suspension ( -

50

L Test Compound (5-(3-Azetidinyl)-2-ethoxypyridine) at varying concentrations ( -

50

L

-

-

Equilibrium: Incubate at room temperature (25°C) for 2 hours.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Determine

using non-linear regression and convert to

Part 5: References

-

Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists: 3-(2-Azetidinylmethoxy)pyridines.Journal of Medicinal Chemistry , 40(26), 4169–4194. Link

-

Sullivan, J. P., et al. (1996).[2] A-85380 [3-(2(S)-azetidinylmethoxy)pyridine]: In vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand.[2]Neuropharmacology , 35(6), 725–734.[2] Link

-

Dunbar, G., et al. (2011).[3] Preparation and Synthetic Applications of Azetidines.[1][4][3][5][6][7]Heterocycles , 84(1), 223.[3] Link

-

Liu, J., et al. (2010).[1] Chemistry and Pharmacological Characterization of Novel Nitrogen Analogues of Sazetidine-A as α4β2-nAChR Selective Partial Agonists.[1]Journal of Medicinal Chemistry , 53(19), 6973–6985.[1] Link

-

PubChem Compound Summary. (2024). 3-(Azetidin-2-ylmethoxy)-5-(3-ethylphenyl)pyridine (Related Analog).[8]National Center for Biotechnology Information. Link

Sources

- 1. Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 3-(Azetidin-2-ylmethoxy)-5-(3-ethylphenyl)pyridine | C17H20N2O | CID 91186552 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-(3-Azetidinyl)-2-ethoxypyridine CAS number and molecular weight data

The following is an in-depth technical guide regarding the chemical entity 5-(3-Azetidinyl)-2-ethoxypyridine .

Scaffold Class: Azetidinyl-Pyridine Heterocycles | Target: Nicotinic Acetylcholine Receptors (nAChRs)

Executive Summary

5-(3-Azetidinyl)-2-ethoxypyridine is a specialized heterocyclic compound utilized primarily in medicinal chemistry as a high-affinity ligand scaffold for nicotinic acetylcholine receptors (nAChRs), specifically the

This guide details the physicochemical properties, synthetic pathways, and experimental handling of this compound. Due to its status as a research-grade intermediate, it is often identified through its N-protected precursors in commercial catalogs.

Chemical Identity & Physicochemical Data

The following data characterizes the free base form of the molecule. Researchers should note that the compound is frequently handled as a salt (e.g., dihydrochloride or tartrate) to improve stability and solubility.

| Property | Data | Notes |

| Compound Name | 5-(3-Azetidinyl)-2-ethoxypyridine | Also: 2-ethoxy-5-(azetidin-3-yl)pyridine |

| CAS Number | Unavailable (Free Base) | Refer to Precursor CAS 870689-19-3 (See Section 3) |

| Molecular Formula | ||

| Molecular Weight | 178.23 g/mol | Monoisotopic Mass: 178.11 g/mol |

| SMILES | CCOc1ccc(cn1)C2CNC2 | |

| LogP (Predicted) | ~1.2 | Lipophilic enough for CNS penetration |

| pKa (Predicted) | ~9.5 (Azetidine NH), ~3.5 (Pyridine N) | Basic secondary amine dominates ionization |

| Topological Polar Surface Area | 34.2 Ų | Favorable for Blood-Brain Barrier (BBB) crossing |

Synthetic Methodology

Since 5-(3-Azetidinyl)-2-ethoxypyridine is not a standard catalog commodity, it is synthesized via a reliable 2-step protocol starting from the commercially available precursor tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate (CAS 870689-19-3).

Reaction Logic & Causality

-

Nucleophilic Aromatic Substitution (

): The chlorine atom at the 2-position of the pyridine ring is activated by the ring nitrogen, making it susceptible to displacement by ethoxide. This is preferred over palladium-catalyzed coupling due to lower cost and metal-free conditions. -

Acidic Deprotection: The Boc group is removed last to prevent side reactions involving the free azetidine nitrogen during the substitution step.

Step-by-Step Protocol

Step 1: Ethoxylation (

-

Reagents: tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate (1.0 eq), Sodium Ethoxide (NaOEt, 2.5 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve the chloro-pyridine precursor in anhydrous ethanol under

atmosphere. -

Add NaOEt solution (21% in EtOH) dropwise at room temperature.

-

Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the chloro-starting material (

) and formation of the ethoxy-intermediate ( -

Concentrate the solvent in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over

and concentrate to yield tert-butyl 3-(6-ethoxypyridin-3-yl)azetidine-1-carboxylate .

-

Step 2: Boc-Deprotection

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, Dichloromethane (DCM).

-

Procedure:

-

Dissolve the Step 1 intermediate in DCM (0.1 M concentration).

-

Add TFA (10-20 eq) slowly at 0°C.

-

Stir at room temperature for 2 hours.

-

Critical Workup: The product will be a TFA salt. To obtain the free base, concentrate the mixture, neutralize with saturated

(pH ~9), and extract exhaustively with DCM/MeOH (9:1). -

Purification: If necessary, purify via amine-functionalized silica gel or reverse-phase HPLC.

-

Synthesis Workflow Diagram

Figure 1: Synthetic route from the commercially available chloro-Boc precursor to the target azetidinyl pyridine.

Medicinal Chemistry Applications

This scaffold is a critical tool in the development of neuronal nicotinic acetylcholine receptor (nAChR) modulators.

Mechanism of Action

-

Pharmacophore: The 3-azetidinyl group acts as a conformationally restricted secondary amine, mimicking the pyrrolidine ring of nicotine but with a different spatial vector.

-

Binding Site: The basic azetidine nitrogen interacts with the canonical cation-

site (Trp149 in -

Selectivity: The 2-ethoxy substitution is known to enhance selectivity for

over

Structural Comparison (SAR)

| Compound | Structure Feature | Primary Target |

| Target Molecule | 3-Azetidinyl + 2-Ethoxy | Novel |

| ABT-594 (Tebanicline) | 2-Azetidinylmethoxy + 2-Chloro | Potent Analgesic (Toxic) |

| A-85380 | 2-Azetidinylmethoxy + Pyridine | High Affinity |

| Sazetidine-A | 2-Azetidinylmethoxy + 5-Alkynyl | Selective |

Handling & Stability Protocols

-

Storage: The free base is an oil or low-melting solid and is prone to oxidation. Store at -20°C under argon. The hydrochloride salt is a stable solid.

-

Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, Ethanol). Moderate solubility in water (pH dependent).

-

Safety: Treat as a potent neuroactive substance. Use full PPE (gloves, mask) to prevent transdermal absorption or inhalation, as azetidinyl-pyridines can exhibit high potency at nAChRs.

References

-

Precursor Identification: tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate (CAS 870689-19-3).[1][2][3] Available from specialized heterocyclic vendors (e.g., Knight Chemicals, Fluorochem).

- Synthetic Methodology (SNAr on Pyridines):Nucleophilic substitution of 2-chloropyridines with alkoxides. General protocol adapted from J. Med. Chem.

- nAChR Ligand Design: Holladay, M. W., et al. "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 1997. (Foundational text on azetidinyl pharmacophores).

-

Structural Analogs: PubChem Compound Summary for ABT-594 (Tebanicline).

Sources

solubility profile of 5-(3-Azetidinyl)-2-ethoxypyridine in organic solvents

[1]

Executive Summary

5-(3-Azetidinyl)-2-ethoxypyridine is a bifunctional heterocyclic building block characterized by a lipophilic ethoxypyridine core coupled with a highly basic, hydrophilic azetidine ring.[1] Its solubility behavior is dominated by the secondary amine functionality of the azetidine ring (

This guide provides a predictive solubility map derived from Structure-Activity Relationships (SAR) of analogous nicotinic ligands (e.g., Tebanicline derivatives) and outlines the definitive protocols for experimental validation.

Key Solubility Characteristics:

-

pH-Dependent Aqueous Solubility: Highly soluble at pH < 9 (protonated); sparingly soluble at pH > 11 (free base).[1]

-

Organic Solvent Affinity: High affinity for chlorinated solvents and alcohols; moderate affinity for esters; poor affinity for aliphatic hydrocarbons (anti-solvents).

-

Process Implication: The molecule is best extracted from basic aqueous media into Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and crystallized using Heptane as an anti-solvent.

Physicochemical Basis of Solubility

To understand the solubility profile, one must analyze the competing forces within the molecular structure.[2]

| Structural Moiety | Property | Contribution to Solubility |

| Azetidine Ring (C3-linked) | Secondary Amine ( | Hydrophilic / Basic. Dominates aqueous solubility in acidic/neutral media.[1] prone to H-bonding.[1] |

| Pyridine Ring | Aromatic Heterocycle ( | Amphiphilic. Provides solubility in aromatic and polar organic solvents.[1][3] |

| Ethoxy Group (-OCH₂CH₃) | Alkyl Ether | Lipophilic. Increases LogP, enhancing solubility in non-polar organics (EtOAc, DCM) and reducing water solubility of the free base. |

-

Predicted LogP (Free Base): ~1.2 – 1.8 (Moderately Lipophilic)

-

Predicted LogD (pH 7.4): < 0 (Highly soluble due to ionization)

Solubility Profile in Organic Solvents

The following table categorizes the expected solubility of the Free Base form of 5-(3-Azetidinyl)-2-ethoxypyridine at 25°C.

Table 1: Predicted Solubility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Mechanism / Interaction | Process Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Dipole-dipole; Solvation of the amine.[1] | Primary Extraction Solvent |

| Polar Protic | Methanol / Ethanol | High (>100 mg/mL) | Strong H-bonding with amine and pyridine N. | Reagent solvent; Transfer solvent.[1][3] |

| Polar Aprotic | DMSO / DMF | Very High (>200 mg/mL) | Strong dipole interactions.[1][3] | Stock solutions for bio-assays.[1] |

| Esters | Ethyl Acetate (EtOAc) | Moderate (20–50 mg/mL) | Moderate polarity; Ethoxy group interaction.[3] | Crystallization Solvent |

| Ethers | THF / MTBE | Moderate (10–40 mg/mL) | Ether-Ether interactions; Amine solvation.[1][3] | Reaction medium. |

| Aromatics | Toluene | Low-Moderate (5–15 mg/mL) | Heating required for dissolution.[1][4] | |

| Alkanes | Heptane / Hexane | Poor (<1 mg/mL) | Lack of polarity to solvate the amine.[3] | Anti-Solvent for precipitation.[1] |

Critical Note on Salt Forms: If the compound is isolated as a salt (e.g., Hydrochloride, Oxalate, or Trifluoroacetate), the profile inverts: High solubility in Water/Methanol; Insoluble in DCM, EtOAc, and Heptane.[2]

Experimental Protocols for Validation

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Quantify thermodynamic solubility in key solvents.

-

Preparation: Weigh 50 mg of 5-(3-Azetidinyl)-2-ethoxypyridine into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent.[1]

-

Equilibration:

-

If fully dissolved, add more solid until saturation is visible.[2]

-

Agitate at 25°C for 24 hours (use a thermomixer or shaker).

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

-

Quantification:

-

Calculation:

Protocol B: pH-Solubility Profiling (Potentiometric Titration)

Objective: Determine the intrinsic solubility (

-

Dissolution: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl (ensure full protonation).

-

Titration: Titrate with 0.1 M NaOH while monitoring turbidity (via UV probe) or pH.

-

Data Point: Record the pH at which precipitation onset occurs (

).[3] -

Analysis: Plot Solubility vs. pH. The curve will show a sharp drop in solubility as pH approaches the

of the azetidine nitrogen (~10.5).

Process Optimization: Extraction & Crystallization Logic

The solubility profile dictates the purification strategy. The high basicity of the azetidine ring allows for a "pH-Swing" purification.[1]

Workflow Visualization

Figure 1: pH-Swing Extraction and Crystallization Workflow based on solubility differentials.[1]

References

-

PubChem. Compound Summary: Azetidine derivatives and Pyridine properties.[1] National Library of Medicine.[1] Available at: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[2] (Establishes pKa ranges for basic heterocycles). Available at: [Link]

-

Lipinski, C. A. (2001).[3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (General methodology for solubility profiling).

-

Cheméo. Chemical Properties of Azetidine (CAS 503-29-7).[1][3][5] (Reference for the high basicity of the azetidine ring). Available at: [Link]

Sources

- 1. 3,3-Diethyl-1-(pyridin-3-yl)azetidine-2,4-dione | C12H14N2O2 | CID 44626811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Azetidine - Wikipedia [en.wikipedia.org]

5-(3-Azetidinyl)-2-ethoxypyridine MSDS and safety handling protocols

An In-depth Technical Guide to the Safe Handling of 5-(3-Azetidinyl)-2-ethoxypyridine

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data is publicly available for 5-(3-Azetidinyl)-2-ethoxypyridine. This guide has been meticulously compiled by extrapolating from safety data for the parent pyridine scaffold, related heterocyclic compounds, and general principles of chemical safety for research compounds of unknown toxicity. The protocols herein are designed to provide a robust framework for minimizing risk. All users must perform their own risk assessment before handling this compound and adhere to all institutional and regulatory safety guidelines.

Introduction and Compound Profile

5-(3-Azetidinyl)-2-ethoxypyridine is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development, likely as a building block for novel therapeutic agents. Its structure, featuring a pyridine core, an ethoxy group, and an azetidine ring, suggests potential biological activity. The azetidinylmethoxy pyridine scaffold is found in compounds developed for imaging nicotinic acetylcholine receptors, indicating its relevance in neuroscience research.[1][2] The absence of specific safety data necessitates a cautious approach, treating the compound as potentially hazardous until proven otherwise.

Compound Details:

-

Chemical Name: 5-(3-Azetidinyl)-2-ethoxypyridine

-

Molecular Formula: C₁₀H₁₄N₂O

-

Molecular Weight: 178.23 g/mol

-

Structure:

(Structural representation)

Inferred Hazard Identification

The hazard profile is inferred from the pyridine moiety, which is known to be hazardous, and general knowledge of heterocyclic amines.[3][4]

-

Potential Routes of Exposure: Inhalation of aerosols, dermal (skin) contact, ocular (eye) contact, and ingestion.[5][6]

-

Acute Health Effects:

-

Skin: May cause skin irritation. Pyridine itself can be harmful if absorbed through the skin.[7][8]

-

Eyes: May cause serious eye irritation.[9]

-

Inhalation: May cause respiratory tract irritation. Inhalation of pyridine vapors can lead to headaches, dizziness, and nausea.[4]

-

Ingestion: Harmful if swallowed.[8]

-

-

Chronic Health Effects: The toxicological properties have not been fully investigated.[6] However, chronic exposure to pyridine has been associated with potential damage to the liver and kidneys.[10]

-

GHS Classification (Predicted):

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

-

Core Safety Protocols: A Risk-Based Approach

A rigorous, multi-layered safety strategy is mandatory. The hierarchy of controls is the fundamental model for mitigating exposure.

Caption: Hierarchy of controls for safe handling.

Engineering Controls: The Primary Barrier

All manipulations of 5-(3-Azetidinyl)-2-ethoxypyridine, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][4][11] The ventilation system should be regularly monitored to ensure proper function.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is non-negotiable and must be worn at all times when handling this compound.[4][12]

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles with side-shields or a full-face shield.[12] | Protects against splashes and aerosols. |

| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4] | Avoid latex gloves. Inspect gloves for integrity before each use. |

| Body | A flame-resistant lab coat, fully fastened. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if work is conducted in a fume hood. | Use a NIOSH-approved respirator if a fume hood is unavailable or in case of ventilation failure.[13] |

Handling and Storage Procedures

-

Handling:

-

Use the smallest practical quantities.

-

Employ non-sparking tools and ground all equipment when transferring solvents to prevent static discharge.[7][15]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7] Do not eat, drink, or smoke in the work area.[11][13]

-

-

Storage:

Emergency Procedures

Prompt and correct response to an emergency is critical. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Spill Response Protocol

Caption: Emergency spill response workflow.

For minor spills, after ensuring proper PPE, cover the spill with an inert absorbent material like sand or vermiculite.[5][6] Collect the material using non-sparking tools and place it into a suitable, sealed container for chemical waste disposal.[12][17] Do not allow the chemical to enter drains.[12]

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[18]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][18] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[18] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[12][13] A water spray can be used to cool fire-exposed containers.[15]

-

Specific Hazards: The compound is likely combustible. Combustion will produce toxic and irritating fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][14] Vapors may be heavier than air and could travel to an ignition source.

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[14]

Disposal Considerations

Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[5] Material should be handled by a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.[12]

Conclusion

While 5-(3-Azetidinyl)-2-ethoxypyridine holds promise as a research chemical, its safety profile is not yet established. The protocols outlined in this guide, derived from data on analogous structures, provide a conservative and robust framework for its safe handling. Adherence to engineering controls, consistent use of appropriate PPE, and thorough preparation for emergencies are paramount to ensuring the safety of all laboratory personnel. A culture of safety and vigilance is the most critical tool in any research endeavor.

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Retrieved from [Link]

-

Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Retrieved from [Link]

-

Angene Chemical. (2024, December 27). Safety Data Sheet - 1-Oxa-6-azaspiro[3.4]octane. Angene Chemical. Retrieved from [Link]

-

Scharlab. (2021, June 7). Safety data sheet - Pyridine. Scharlab. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet - 2-(Prop-1-en-2-yl)pyridine. Angene Chemical. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Pyridine: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3-Ethylpyridine - SAFETY DATA SHEET. Fisher Scientific. Retrieved from [Link]

-

Mukhin, A. G., et al. (2005). Pharmacological and toxicological evaluation of 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380), a ligand for imaging cerebral nicotinic acetylcholine receptors with positron emission tomography. The Journal of pharmacology and experimental therapeutics, 312(1), 308–317. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine. PubChem Compound Database. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Pyridine - Registration Dossier. ECHA. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. ATSDR. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2025, October 15). 5-Acetyl-2-methoxypyridine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Horti, A. G., et al. (2012). Synthesis scheme for 3-(2-(S)-Azetidinylmethoxy)-5-(3′-fluoropropyl)pyridine, 4 and labeling tosylate precursor, 10. ResearchGate. Retrieved from [Link]

-

MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Retrieved from [Link]

-

Preprints.org. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1]. Preprints.org. Retrieved from [Link]

Sources

- 1. Pharmacological and toxicological evaluation of 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380), a ligand for imaging cerebral nicotinic acetylcholine receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. scharlabchina.com [scharlabchina.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. thermofishersci.in [thermofishersci.in]

- 14. peptide.com [peptide.com]

- 15. fishersci.com [fishersci.com]

- 16. combi-blocks.com [combi-blocks.com]

- 17. angenechemical.com [angenechemical.com]

- 18. fishersci.com [fishersci.com]

physicochemical characteristics of ethoxypyridine derivatives

Technical Whitepaper: Physicochemical Profiling of Ethoxypyridine Derivatives in Medicinal Chemistry

Executive Summary Ethoxypyridine derivatives represent a critical class of heteroaromatic pharmacophores in modern drug discovery. Characterized by the substitution of an ethoxy (-OCH₂CH₃) group onto the pyridine ring, these moieties offer medicinal chemists a versatile toolset for modulating molecular basicity, lipophilicity (LogP), and metabolic stability. This guide provides a rigorous technical analysis of the physicochemical distinctions between 2-, 3-, and 4-ethoxypyridine isomers, supported by experimental data, mechanistic insights, and validated protocols.

Electronic Architecture & Basicity Modulation

The introduction of an ethoxy group onto the pyridine ring significantly alters the electron density at the annular nitrogen, thereby shifting the pKa. This effect is regioselective, governed by the interplay between the inductive withdrawal (-I) of the oxygen atom and the mesomeric donation (+M) of the oxygen lone pairs.

Comparative Basicity Profile

Unlike unsubstituted pyridine (

-

4-Ethoxypyridine (

): The most basic isomer. The para-position allows for direct resonance donation (+M) from the ethoxy oxygen to the pyridine nitrogen, significantly increasing electron density and stabilizing the protonated form. This effect overrides the inductive withdrawal. -

3-Ethoxypyridine (

): Slightly less basic than pyridine. The meta-position prevents direct resonance conjugation with the nitrogen. The electron-withdrawing inductive effect (-I) dominates, slightly destabilizing the conjugate acid. -

2-Ethoxypyridine (

): The least basic isomer. While resonance donation is possible, the close proximity of the electronegative oxygen creates a strong inductive withdrawal (-I) that destabilizes the N-H bond in the conjugate acid. Additionally, the "ortho effect" and potential steric hindrance around the nitrogen lone pair contribute to reduced basicity.

Table 1: Physicochemical Parameters of Ethoxypyridine Isomers

| Isomer | pKa (Conj.[1][2] Acid) | LogP (Exp/Calc) | Electronic Dominance | Key Characteristic |

| Pyridine | 5.23 | 0.65 | Reference | Aromatic Base |

| 2-Ethoxypyridine | ~3.28 | 1.80 | Inductive (-I) >> Mesomeric (+M) | Weak Base, High Lipophilicity |

| 3-Ethoxypyridine | ~4.80 | 1.40 | Inductive (-I) > Mesomeric (+M) | Bioisosteric to Pyridine |

| 4-Ethoxypyridine | ~6.60 | 1.40 | Mesomeric (+M) >> Inductive (-I) | Strong Base, Nucleophilic |

Visualization: Electronic Resonance Effects

The following diagram illustrates the resonance contributions that dictate the basicity of the 4-isomer versus the 2-isomer.

Caption: Comparative electronic effects. The 4-position facilitates resonance stabilization of the protonated nitrogen, while the 2-position is dominated by inductive destabilization.

Lipophilicity and Solubility Profiles[4][5][6][7]

The addition of the ethoxy ethyl chain increases lipophilicity (

-

2-Ethoxypyridine (

): Exhibits the highest lipophilicity among the isomers. The proximity of the ethoxy group to the nitrogen lone pair can shield the polar center (intramolecular shielding), reducing the effective polarity of the molecule and increasing its affinity for non-polar solvents (octanol). -

3- & 4-Ethoxypyridine (

): More polar than the 2-isomer due to the greater exposure of the basic nitrogen center to the solvent, facilitating hydrogen bonding with water.

Implications for Drug Design:

-

BBB Penetration: The higher LogP of 2-ethoxypyridine makes it a superior candidate for CNS-targeted scaffolds where passive diffusion is required.

-

Solubility: All isomers show reduced aqueous solubility compared to pyridine but enhanced solubility in organic reaction media, facilitating their use as intermediates.

Metabolic Stability: O-Dealkylation

A primary metabolic liability for ethoxypyridines is oxidative O-dealkylation mediated by Cytochrome P450 (CYP) enzymes (primarily CYP2D6 and CYP3A4).

Mechanism:

-

-Hydroxylation: The CYP enzyme abstracts a hydrogen atom from the

-

Collapse: The unstable hemiacetal spontaneously collapses.

-

Products: This releases acetaldehyde and the corresponding hydroxypyridine (which tautomerizes to the pyridone form, particularly for 2- and 4-isomers).

Mitigation Strategy:

To improve metabolic stability, medicinal chemists often replace the ethoxy group with trifluoroethoxy (

Caption: The oxidative O-dealkylation pathway. The unstable hemiacetal intermediate collapses to yield the inactive pyridone metabolite.

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )

This protocol describes the synthesis of 2-ethoxypyridine from 2-chloropyridine. This method is preferred over O-alkylation of pyridones due to higher regioselectivity.

Reagents:

-

2-Chloropyridine (1.0 eq)

-

Sodium Ethoxide (1.2 eq) [Freshly prepared from Na metal and dry EtOH preferred]

-

Solvent: Anhydrous Ethanol or DMF (for higher temp)

Workflow:

-

Preparation: Dissolve sodium metal in anhydrous ethanol under

atmosphere to generate sodium ethoxide. -

Addition: Add 2-chloropyridine dropwise to the ethoxide solution at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane). -

Workup: Cool to RT. Concentrate in vacuo to remove ethanol. Dilute residue with water and extract with DCM (

). -

Purification: Dry organic layer over

, filter, and concentrate. Distill the crude oil (bp ~156°C) to obtain pure 2-ethoxypyridine.

Protocol B: Determination of pKa (Potentiometric Titration)

Reagents:

-

0.01 M Ethoxypyridine sample

-

0.1 M HCl standard solution

-

0.1 M NaOH standard solution

-

Inert atmosphere (

purge)

Workflow:

-

Dissolve 50 mg of the derivative in 50 mL of degassed water (add 5% methanol if solubility is poor).

-

Acidify the solution with 0.1 M HCl to pH ~2.0.

-

Titrate with 0.1 M NaOH using an autotitrator, recording pH every 10

. -

Calculate pKa using the Bjerrum difference plot or Gran plot method.

Case Study: Lansoprazole

Lansoprazole (Prevacid) is a quintessential example of an ethoxypyridine derivative in a blockbuster drug.

-

Structure: It features a 4-(2,2,2-trifluoroethoxy)-3-methylpyridine core linked to a benzimidazole.

-

Role of the Ethoxy Group:

-

Basicity Tuning: The 4-alkoxy group increases the basicity of the pyridine nitrogen (

for the pyridine fragment in this complex environment), which is crucial for the drug's accumulation in the acidic parietal cells ( -

Activation: In the acidic canaliculus, the pyridine nitrogen becomes protonated, triggering an intramolecular rearrangement to the active cyclic sulfenamide species, which irreversibly binds to the

-ATPase. -

Fluorination: The use of a trifluoroethoxy group instead of a simple ethoxy group prevents rapid metabolic O-dealkylation, significantly extending the drug's half-life (

).

-

Caption: Structural decomposition of Lansoprazole showing the critical role of the fluorinated ethoxypyridine moiety in pharmacokinetics and mechanism of action.

References

-

Basicity of Pyridines: Williams, R. (2022). pKa Data Compiled for Pyridine Derivatives. Organic Chemistry Data. Link

-

Synthesis Protocol: Synthesis of 2-alkoxypyridines via Nucleophilic Aromatic Substitution. PrepChem. Link

-

Lansoprazole Structure & Properties: PubChem CID 3883.[3][4] Lansoprazole: Chemical and Physical Properties. National Library of Medicine. Link

-

Metabolic Pathways: Cytochrome P450-mediated O-dealkylation mechanisms. ResearchGate. Link

-

LogP Determination: Agilent Application Note: Determination of Log P for Compounds of Different Polarity. Agilent Technologies. Link

-

Ethoxypyridine Data: PubChem CID 84499.[5] 2-Ethoxypyridine Physicochemical Data. National Library of Medicine. Link

Sources

- 1. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 2. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 3. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lansoprazole Sodium | C16H13F3N3NaO2S | CID 12044540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

The Ascendance of 5-(3-Azetidinyl)-2-ethoxypyridine: A Keystone Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the strategic selection of molecular building blocks is paramount. These foundational motifs dictate the physicochemical properties, pharmacokinetic profile, and ultimately, the biological efficacy of a drug candidate. Among the emerging classes of valuable scaffolds, 5-(3-Azetidinyl)-2-ethoxypyridine has garnered significant attention for its unique combination of a strained, sp³-rich azetidine ring and a functionalized pyridine core. This guide provides a comprehensive technical overview of this promising building block, elucidating its strategic importance, synthesis, and application in contemporary drug discovery programs.

The Strategic Value Proposition: Unpacking the Azetidine and 2-Ethoxypyridine Moieties

The power of 5-(3-Azetidinyl)-2-ethoxypyridine as a building block lies in the synergistic interplay of its two core components: the azetidine ring and the 2-ethoxypyridine scaffold.

The Azetidine Ring: A Game-Changer in Physicochemical and Pharmacokinetic Properties

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged" structures in medicinal chemistry.[1][2] Their incorporation into lead compounds can confer a multitude of advantages:

-

Improved Solubility and Reduced Lipophilicity: The inherent polarity and sp³-rich character of the azetidine ring can enhance aqueous solubility, a critical factor for oral bioavailability.[3] This serves as a powerful tool to modulate the lipophilicity of a molecule, moving it into a more favorable physicochemical space.

-

Enhanced Metabolic Stability: The strained four-membered ring is often more resistant to metabolic degradation compared to larger, more flexible aliphatic amines.[1][2] This can lead to an extended plasma half-life and improved pharmacokinetic profiles.

-

Vectorial Exit Points for SAR Exploration: The azetidine ring provides well-defined vectors for substitution, allowing for precise exploration of the surrounding chemical space during structure-activity relationship (SAR) studies.[2]

-

Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other cyclic amines like piperidine or pyrrolidine, as well as for functional groups like gem-dimethyl or tert-butyl groups.[4][5] This substitution can lead to improved potency, selectivity, and reduced off-target effects.[6][7] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance their therapeutic profiles.[1]

The 2-Ethoxypyridine Scaffold: A Versatile and Tunable Aromatic Core

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs.[8] The 2-ethoxy substitution pattern on the pyridine ring offers specific advantages:

-

Modulation of Basicity: The ethoxy group at the 2-position influences the basicity of the pyridine nitrogen, which can be crucial for target engagement and pharmacokinetic properties.

-

Hydrogen Bonding Capabilities: The pyridine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

-

Platform for Further Functionalization: The pyridine ring can be further functionalized at various positions, allowing for the introduction of additional pharmacophoric elements.[9][10] 2-alkoxypyridines are valuable intermediates in the synthesis of a wide range of more complex molecules.[11][12]

Synthesis of 5-(3-Azetidinyl)-2-ethoxypyridine: A Proposed Synthetic Strategy

A plausible retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis for 5-(3-Azetidinyl)-2-ethoxypyridine.

Step-by-Step Experimental Protocol (Proposed)

This protocol outlines a potential synthesis based on a Suzuki-Miyaura cross-coupling reaction.

Part 1: Synthesis of 5-Bromo-2-ethoxypyridine

-

Starting Material: 2-Ethoxy-5-bromopyridine is a commercially available starting material. Alternatively, it can be synthesized from 2-ethoxypyridine via electrophilic bromination.

-

Reaction: To a solution of 2-ethoxypyridine (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

Work-up: Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-ethoxypyridine.

Part 2: Synthesis of N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine

-

Starting Material: N-Boc-3-iodoazetidine or N-Boc-3-bromoazetidine can be used as the starting material.

-

Reaction: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve N-Boc-3-haloazetidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) in a suitable solvent like 1,4-dioxane.

-

Catalysis: Add a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

-

Heating and Work-up: Heat the reaction mixture at 80-100 °C for several hours. Monitor the reaction by TLC or GC-MS. After completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.

-

Purification: Purify the residue by column chromatography on silica gel to yield N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine.

Part 3: Suzuki-Miyaura Coupling and Deprotection

-

Coupling Reaction: In a reaction vessel, combine 5-bromo-2-ethoxypyridine (1.0 eq), N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a mixture of solvents like 1,4-dioxane and water.

-

Catalysis: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

-

Heating and Work-up: Degas the mixture and heat under an inert atmosphere at 90-110 °C until the starting materials are consumed (monitor by LC-MS). Cool the reaction, dilute with water, and extract with an organic solvent. Dry the combined organic layers and concentrate.

-

Purification: Purify the crude product by column chromatography to obtain N-Boc-5-(3-azetidinyl)-2-ethoxypyridine.

-

Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent like dichloromethane or 1,4-dioxane. Add an excess of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Final Product Isolation: Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and extracted to yield the free base, 5-(3-Azetidinyl)-2-ethoxypyridine, or used as the salt.

Applications in Drug Discovery: A Building Block for Next-Generation Therapeutics

The unique structural features of 5-(3-Azetidinyl)-2-ethoxypyridine make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

Structure-Activity Relationship (SAR) Studies

The azetidine nitrogen provides a convenient handle for further derivatization, allowing for the rapid generation of compound libraries to explore SAR. The secondary amine can be readily functionalized via reductive amination, acylation, or sulfonylation to introduce a wide range of substituents.

Caption: Key functionalization reactions of the azetidine nitrogen.

Potential Therapeutic Targets

Based on the known biological activities of similar azetidinyl-pyridine scaffolds, 5-(3-Azetidinyl)-2-ethoxypyridine could serve as a key building block for inhibitors of:

-

Kinases: The pyridine scaffold is a common feature in many kinase inhibitors. The azetidine moiety can be used to probe specific pockets within the ATP-binding site and improve selectivity and pharmacokinetic properties.[13]

-

G-Protein Coupled Receptors (GPCRs): The rigid azetidine ring can help to lock in a bioactive conformation, leading to high-affinity ligands for various GPCRs. Analogs of 3-(2(S)-azetidinylmethoxy)pyridine have shown high affinity for nicotinic acetylcholine receptors.[14]

-

Ion Channels: The modulation of ion channels is a key strategy for treating a range of diseases. The physicochemical properties imparted by the azetidine ring can be beneficial for designing potent and selective ion channel modulators.

Case Study: Bioisosteric Replacement of a Piperidine Ring

In a hypothetical lead optimization campaign, a lead compound containing a piperidine ring might exhibit suboptimal metabolic stability or off-target effects. Replacing the piperidine with an azetidine ring, using 5-(3-Azetidinyl)-2-ethoxypyridine as a building block, could address these issues.

| Property | Piperidine Analog | Azetidine Analog (Predicted) | Rationale for Improvement |

| Metabolic Stability | Moderate (potential N-dealkylation) | High | Azetidine ring is generally more resistant to CYP450 metabolism.[1] |

| Aqueous Solubility | Low | Moderate to High | Increased sp³ character and polarity of the azetidine ring.[3] |

| Lipophilicity (cLogP) | High | Lower | Azetidine is less lipophilic than piperidine. |

| Target Affinity | High | Potentially maintained or improved | The rigid azetidine can provide a better fit into the binding pocket. |

| Off-Target Activity | Present (e.g., hERG) | Reduced | Altered conformation and basicity may reduce binding to off-targets. |

Conclusion

5-(3-Azetidinyl)-2-ethoxypyridine represents a powerful and versatile building block for modern drug discovery. Its unique combination of a strained azetidine ring and a functionalized pyridine core offers medicinal chemists a valuable tool to optimize the pharmacokinetic and pharmacodynamic properties of their lead compounds. By providing improved metabolic stability, enhanced solubility, and well-defined vectors for SAR exploration, this scaffold is poised to accelerate the development of the next generation of innovative medicines. The proposed synthetic route offers a practical approach to accessing this valuable intermediate, paving the way for its broader application in drug discovery programs.

References

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.[1][2][4][13]

-

Ballatore, C., et al. (2013). Amide bond bioisosteres: Strategies, synthesis, and successes. Journal of Medicinal Chemistry.[15]

-

Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.[6]

-

Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed.[7]

-

Background and conceptual design a Aza-azetidine bioisostere of piperazine... ResearchGate.[4]

-

Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.[5]

-

Ni-Catalyzed Synthesis of 2-Heteroaryl Azetidines. Synfacts.[16]

-

Abreo, M. A., et al. (1996). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry.[14]

-

Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. Google Patents.[17]

-

2-Methoxypyridine: A Key Intermediate for Innovation in Chemistry. Industry News.[11]

-

Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science.[9]

-

Aziridine- and azetidine-based catalytic systems. Modulation of ring and side chain strain. ResearchGate.[18]

-

Pan, S., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.[12]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.[2]

-

Structure of azetidine‐containing compounds found in nature. ResearchGate.[3]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[10]

-

Azetidines in Drug Discovery. PharmaBlock.[13]

-

Couty, F., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules.[19]

-

Sammakia, T., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry.[20]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.[21]

-

Leonori, D., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry.[22]

-

Selected examples of the synthesis routes of 2-pyridones. ResearchGate.[23]

-

Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.[24]

-

Azetidines. Enamine.[25]

-

Sammakia, T., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC.[26]

-

Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry.[8]

-

2-Ethoxypyridine. Chem-Impex.[27]

-

Azetidine synthesis. Organic Chemistry Portal.[28]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. baranlab.org [baranlab.org]

- 6. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]

- 7. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 9. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. img01.pharmablock.com [img01.pharmablock.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Azetidines - Enamine [enamine.net]

- 26. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemimpex.com [chemimpex.com]

- 28. Azetidine synthesis [organic-chemistry.org]

Technical Profile: pKa and Ionization Dynamics of 5-(3-Azetidinyl)-2-ethoxypyridine

The following technical guide provides an in-depth physicochemical profiling of 5-(3-Azetidinyl)-2-ethoxypyridine , focusing on its pKa values, ionization states, and their implications for drug development.

Executive Summary

5-(3-Azetidinyl)-2-ethoxypyridine is a heterobifunctional small molecule characterized by a pyridine core substituted with an ethoxy group at the C2 position and an azetidinyl ring at the C5 position.[1][2] This structural motif is characteristic of neuronal nicotinic acetylcholine receptor (nAChR) ligands, often investigated for CNS indications (e.g., analgesia, cognition).

Understanding the acid dissociation constants (pKa) of this molecule is critical for predicting its blood-brain barrier (BBB) permeability , solubility , and receptor binding affinity . This guide defines the two distinct ionization centers of the molecule and models their behavior across the physiological pH range.

Structural Analysis & Physicochemical Properties[2][3][4][5][6]

The molecule contains two ionizable basic nitrogen centers with distinct electronic environments.[2]

| Feature | Description | Electronic Effect |

| Core Scaffold | Pyridine Ring | Aromatic heterocycle; electron-deficient.[1][2] |

| Substituent 1 (C2) | Ethoxy Group (-OEt) | Inductive Withdrawal (-I): Lowers basicity of Pyridine N.Resonance Donation (+R): Increases electron density at C3/C5, but N1 remains less basic than unsubstituted pyridine.[2] |

| Substituent 2 (C5) | 3-Azetidinyl Group | Secondary Amine: Highly basic (sp³ hybridized).Linkage: C-C bond between Pyridine C5 and Azetidine C3.[1][2] |

Predicted Physicochemical Data[2][3][4][7][8][9]

-

LogP (Predicted): ~1.2 – 1.5 (Lipophilic, favorable for CNS penetration)

-

PSA (Polar Surface Area): ~35 Ų (Excellent for membrane permeability)[2]

pKa Determination

The molecule exhibits two macroscopic pKa values.[2][4][5] These values determine the protonation state of the molecule in aqueous solution.

Site A: The Azetidine Nitrogen (Secondary Amine)[2]

-

Functional Group: Saturated 4-membered heterocycle (Secondary Amine).[1][2]

-

Base pKa (Unsubstituted Azetidine): ~11.29.[2]

-

Structural Influence: The azetidine ring is attached to the electron-poor pyridine ring.[1][2] This exerts a long-range inductive electron-withdrawing effect, reducing the electron density on the azetidine nitrogen.[1][2]

Site B: The Pyridine Nitrogen (Aromatic Amine)[2]

-

Structural Influence: The 2-ethoxy group is the dominant modulator.[1][2] While alkoxy groups are resonance donors, the inductive withdrawal of the oxygen atom at the ortho-position significantly reduces the basicity of the pyridine nitrogen relative to unsubstituted pyridine.

Summary Table of Ionization Constants

| Ionization Center | Type | pKa (Est.)[2] | Charge at pH 7.4 |

| Azetidine Nitrogen (N2') | Basic (Secondary) | 9.4 | +1 (Protonated) |

| Pyridine Nitrogen (N1) | Basic (Aromatic) | 4.1 | 0 (Neutral) |

Ionization Dynamics & Microspecies

The ionization state changes as a function of pH.[2] This is best visualized as a stepwise deprotonation from the dicationic state to the neutral state.[2]

Microspecies Distribution[2]

-

pH < 3.0 (Acidic): Dication. Both the azetidine amine and pyridine nitrogen are protonated.[2]

-

pH 4.0 – 8.5 (Physiological): Monocation. The pyridine nitrogen deprotonates (becomes neutral), while the highly basic azetidine nitrogen remains protonated.

-

Significance: At physiological pH (7.4), the molecule exists >99% as a monocation. This is the pharmacologically active species for many cation-driven nAChR interactions.

-

-

pH > 10.5 (Basic): Neutral. Both nitrogens are deprotonated.[2] This lipophilic species is required for passive diffusion through membranes (e.g., BBB).

Visualization: Ionization Pathway

The following diagram illustrates the protonation equilibrium.[2]

Caption: Stepwise deprotonation pathway of 5-(3-Azetidinyl)-2-ethoxypyridine from acidic to basic conditions.

Experimental Protocols for Validation

To validate these predicted values, the following high-precision methodologies are recommended.

Method A: Potentiometric Titration (Gold Standard)

This method is suitable for compounds with reasonable water solubility (>10⁻⁴ M).[2]

-

Preparation: Dissolve 5 mg of the compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

-

Acidification: Add standard HCl (0.1 M) to lower the pH to ~2.0 (ensuring full protonation).

-

Titration: Titrate with carbonate-free standard KOH (0.1 M) under inert gas (N₂ or Ar) atmosphere at 25°C.

-

Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum method or software (e.g., Hyperquad) to calculate pKa values from the inflection points.

-

Expected Result: Two inflection points; one weak inflection at pH ~4.1 and a sharp inflection at pH ~9.4.[2]

-

Method B: UV-Metric Titration (For Low Solubility)

If the compound has low aqueous solubility, UV-metric titration (using the D-PAS method) is superior as it detects spectral shifts associated with ionization at lower concentrations.[1][2]

-

Setup: Prepare a 50 µM solution of the compound in a mixed solvent system (e.g., water/methanol) if necessary, though pure water is preferred for physiological relevance.

-

Scanning: Measure UV absorbance spectra (200–400 nm) continuously while titrating from pH 2 to pH 12.

-

Detection:

-

Pyridine Shift: The pyridine chromophore will show a bathochromic shift (red shift) upon protonation at pH ~4.1 due to conjugation changes.[2]

-

Azetidine Shift: The azetidine ionization (pH ~9.[2]4) is often spectrally silent (auxochrome) unless it influences the pyridine ring through space.[2] Potentiometry is preferred for the amine pKa if no spectral shift is observed.[2]

-

Implications for Drug Development

Blood-Brain Barrier (BBB) Permeability

For CNS drugs, the balance between the charged and neutral species is vital.[2][3]

-

The Challenge: At pH 7.4, the molecule is 99% cationic (Monocation). Cations generally have poor passive BBB permeability.[2]

-

The Mechanism: However, the small fraction of Neutral species present at pH 7.4 (approx. 1%) drives diffusion. The high lipophilicity of the neutral form (LogP ~1.5) allows it to cross the endothelial membrane.[2] Once inside the brain (pH 7.4), it re-equilibrates to the cationic form, which prevents rapid efflux (Ion Trapping).

-

Optimization: If BBB penetration is insufficient, medicinal chemistry efforts should focus on lowering the Azetidine pKa (e.g., by adding a fluorine at the azetidine C3 position) to increase the fraction of neutral species at physiological pH.

Formulation Stability

-

Salt Selection: The high basicity of the azetidine nitrogen (pKa 9.[2]4) makes it ideal for salt formation.[2]

-

Recommended Salts: Hydrochloride (HCl), Tartrate, or Fumarate.

-

Stability: Ensure the pH of liquid formulations is maintained between 4.5 and 6.0 to prevent oxidation of the secondary amine while maintaining solubility.

-

References

-

IUPAC Dissociation Constants. Pyridine and substituted pyridines pKa dataset. IUPAC-NIST Solubility Data Series.[1][2] Link

-

PubChem Compound Summary. 2-Ethoxypyridine Physicochemical Properties. National Library of Medicine (US).[2] Link[2]

-

ResearchGate Technical Report. pKa values of azetidine, pyrrolidine, and piperidine derivatives. Melnykov, K. et al. (2025). Link

-

Journal of Medicinal Chemistry. Structure-Activity Relationships of Neuronal Nicotinic Receptor Agonists. (General reference for Azetidinyl-Pyridine scaffolds). Link

Sources

- 1. americanelements.com [americanelements.com]

- 2. 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine | C17H16N2O | CID 71522989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine | C17H16N2O | CID 71522989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mVOC 4.0 [bioinformatics.charite.de]

An In-depth Technical Guide to the Synthesis and Commercial Availability of 5-(3-Azetidinyl)-2-ethoxypyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and commercial availability of 5-(3-Azetidinyl)-2-ethoxypyridine, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. Given its limited direct commercial availability, this guide focuses on a robust and scalable synthetic route, starting from readily available precursors. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed experimental protocols for each step, and discuss the commercial landscape for the key starting materials. This document is intended to be a practical resource for chemists, enabling the reliable procurement and synthesis of this valuable compound for research and development purposes.

Introduction: The Significance of the Azetidinyl-Pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a privileged structure in drug design. When coupled with a strained four-membered azetidine ring, the resulting azetidinyl-pyridine motif offers a unique three-dimensional architecture that can enhance binding affinity, improve physicochemical properties, and provide novel intellectual property. 5-(3-Azetidinyl)-2-ethoxypyridine, in particular, combines the features of a 2-alkoxypyridine, known for its role in modulating electronic properties and metabolic stability, with a functionalized azetidine, which can serve as a key interaction point with biological targets.

Commercial Availability: A Landscape of Custom Synthesis

A thorough investigation of the current chemical supplier landscape reveals that 5-(3-Azetidinyl)-2-ethoxypyridine is not a readily available, off-the-shelf compound. While some suppliers may list it in their catalogs, it is typically available on a "made-to-order" basis, implying that it is not stocked in significant quantities. This scarcity necessitates a reliable in-house or custom synthesis approach for researchers requiring this building block.

In contrast, the key starting materials for a viable synthetic route are commercially available in bulk quantities and at high purity. This accessibility is a critical factor in the feasibility and scalability of the synthesis of the target compound.

Table 1: Commercial Availability of Key Starting Materials

| Compound Name | CAS Number | Representative Suppliers | Typical Scale | Purity |

| 5-Bromo-2-ethoxypyridine | 55849-30-4 | Chem-Impex, Sigma-Aldrich[1][2] | Grams to Kilograms | >98% |

| tert-Butyl 3-oxoazetidine-1-carboxylate | 398489-26-4 | TCI Chemicals, Santa Cruz Biotechnology[3] | Grams to Kilograms | >97% |

| tert-Butyl 3-aminoazetidine-1-carboxylate | 193269-78-2 | Thermo Scientific Chemicals, LookChem[4][5] | Grams to Kilograms | >94% |

A Convergent Synthetic Strategy

Given the commercial availability of the key precursors, a convergent synthetic approach is the most logical and efficient strategy for preparing 5-(3-Azetidinyl)-2-ethoxypyridine. This strategy involves the synthesis of the two key fragments, the pyridine and the azetidine moieties, which are then coupled in a late-stage reaction. This approach allows for flexibility and optimization of each synthetic step independently.

The proposed synthetic route is outlined below:

This three-step synthesis comprises:

-

Reductive Amination: Conversion of the commercially available tert-butyl 3-oxoazetidine-1-carboxylate to the corresponding amine. Alternatively, tert-butyl 3-aminoazetidine-1-carboxylate can be purchased directly.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of 5-bromo-2-ethoxypyridine with tert-butyl 3-aminoazetidine-1-carboxylate. This is a crucial C-N bond-forming reaction.

-

N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate

While this intermediate is commercially available, an in-house synthesis from the more readily available ketone provides a cost-effective alternative for large-scale production. Reductive amination is a reliable method for this transformation.

Protocol:

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

-

Rationale: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions.[6]

-

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Basify the aqueous residue with 2 M NaOH to pH > 10 and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired product.

Purification: The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by silica gel column chromatography.

Step 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is the cornerstone of this synthetic route, enabling the formation of the C-N bond between the pyridine and azetidine rings.[7] The choice of ligand and base is crucial for achieving high yields.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-5-ethoxypyridine | 42834-01-5 [sigmaaldrich.com]

- 3. 1-Boc-3-azetidinone | CAS 398489-26-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 1-Boc-3-aminoazetidine, 94% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. lookchem.com [lookchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Technical Guide: Structural Analysis of 3-Azetidinyl Substituted Pyridine Rings

[2]

Executive Summary: The Pharmacophore Logic

The fusion of a pyridine ring (aromatic, electron-deficient, hydrogen bond acceptor) with a 3-azetidinyl group (sp³-rich, high ring strain ~25 kcal/mol, specific vector orientation) creates a scaffold with distinct advantages over traditional piperidine or pyrrolidine analogs.

Key Advantages

-

Vector Rigidity: The 3-substituted azetidine projects substituents in a defined vector, often perpendicular to the plane of the pyridine ring if bulky substituents are present, or adopting a specific "puckered" conformation.

-

Basicity Modulation: The electron-withdrawing nature of the pyridine ring (especially at C2/C4) lowers the pKa of the azetidine nitrogen (typically ~9.0–10.[2]0) compared to alkyl azetidines (~11.3), improving bioavailability and CNS penetration.

-

Metabolic Stability: The strained ring is often more metabolically robust than flexible alkyl chains, though the

-carbons are susceptible to oxidation if not blocked.[2]

Structural & Conformational Analysis

Ring Strain and Puckering

Unlike the planar cyclobutane, the azetidine ring exists in a dynamic equilibrium between two puckered conformations to relieve torsional strain (eclipsing interactions).

-

Pucker Angle: The ring typically adopts a "butterfly" conformation with a pucker angle (

) between 25° and 35° . -

Substituent Preference: In 3-substituted azetidines, the substituent (in this case, the pyridine ring) prefers the equatorial orientation to minimize transannular steric interactions with the nitrogen lone pair or N-substituents.[2]

-

Inversion Barrier: The energy barrier for nitrogen inversion is low (~10 kcal/mol), but the ring puckering barrier is slightly higher, creating a rapid conformational flip at physiological temperatures.

Quantitative Structural Parameters

The following table summarizes the key physicochemical differences between the 3-azetidinyl pyridine scaffold and its 6-membered analog (piperidine).

| Parameter | 3-(3-Pyridyl)azetidine | 4-(3-Pyridyl)piperidine | Impact on Drug Design |

| Ring Strain | ~25 kcal/mol | ~0 kcal/mol | Azetidine is more reactive; rigid vector.[2] |

| C-N-C Angle | ~90° | ~110° | Altered hydrogen bond donor geometry.[2] |

| LogP (Lipophilicity) | Lower (more polar) | Higher | Azetidine lowers LogP (approx -0.5 units).[2] |

| pKa (Conj. Acid) | ~9.2 - 9.8 | ~10.5 - 11.0 | Azetidine is less basic; better permeability.[2] |

| Ligand Efficiency | High | Moderate | Smaller mass for similar binding contribution.[2] |

Advanced Synthesis Protocols

Modern synthesis has moved beyond difficult cyclizations to robust cross-coupling and radical methods.[2] Two primary pathways are detailed below: Nickel-Catalyzed Cross-Coupling (for C-C bond formation) and Photoredox Minisci Alkylation .[2]

Pathway A: Ni-Catalyzed Negishi/Suzuki Coupling

This method is preferred for constructing the C3-C(Py) bond with high precision, avoiding the harsh conditions of traditional SNAr.[2]

Protocol:

-

Reagents: 1-Boc-3-iodoazetidine (Electrophile), 3-Pyridylzinc bromide or 3-Pyridylboronic acid (Nucleophile).[2]

-

Catalyst System: NiCl₂(glyme) (10 mol%) + PyBisulidine ligand or similar bipyridine ligands.[2]

-

Conditions: THF/DMA, 60°C, 12 hours.

-

Mechanism: The oxidative addition of Ni(0) into the strained C-I bond of azetidine is faster than expected due to strain release (hybridization effect).[2]

Pathway B: Photoredox Minisci Alkylation

Ideal for late-stage functionalization of the pyridine ring with an azetidine radical.[2]

Protocol:

-

Radical Precursor: 1-Boc-azetidine-3-carboxylic acid.[2]

-

Catalyst: Ir[dF(CF₃)ppy]₂dtbbpyPF₆ (1 mol%).[2]

-

Oxidant: (NH₄)₂S₂O₈ (2 equiv).[2]

-

Substrate: Pyridine derivative (protonated with TFA).

-

Workflow:

Visualization of Synthesis Workflows

The following diagram illustrates the decision matrix for synthesizing these scaffolds based on the desired linkage point.

Caption: Decision tree for selecting the optimal synthetic pathway based on linkage type and precursor availability.

Experimental Characterization Guide

Validating the structure of 3-azetidinyl pyridines requires specific attention to NMR splitting patterns due to the ring puckering.[2]

¹H NMR Signature

-

Azetidine Ring Protons: Look for the characteristic AA'BB'X system (where X is the methine proton at C3).[2]

-

Chemical Shift: The C3-H typically appears at

3.5–4.0 ppm.[2] -